Decyl (R)-12-hydroxyoleate
Description
Contextualization of Hydroxylated Fatty Acids and their Esters in Lipid Biochemistry
Hydroxylated fatty acids and their subsequent esters represent a significant and functionally diverse class of lipids. These molecules are characterized by a hydrocarbon chain containing at least one hydroxyl (-OH) group, a feature that imparts unique chemical and physical properties compared to their non-hydroxylated counterparts. In the realm of lipid biochemistry, these compounds are far from mere structural components; they are active participants in a host of biological processes.
A notable subgroup of these lipids is the fatty acid esters of hydroxy fatty acids (FAHFAs), which were identified as a novel class of endogenous mammalian lipids in 2014. dntb.gov.uaresearchgate.net FAHFAs consist of a hydroxy fatty acid that is esterified to another fatty acid, creating a branched lipid structure. cas.cz These endogenous lipids have been shown to possess significant biological activities, including anti-diabetic and anti-inflammatory effects. dntb.gov.uanih.govnih.gov Research has demonstrated that FAHFAs can improve glucose tolerance, stimulate insulin (B600854) secretion, and are linked to gut health, positioning them as potential biomarkers. dntb.gov.uanih.gov They are found in various mammalian tissues and have also been identified in dietary sources. dntb.gov.uaresearchgate.net The unique structure of these esters, formed by the acylation of a hydroxy fatty acid, distinguishes them from other lipid classes like wax esters, which involve the acylation of a fatty alcohol. researchgate.net
Significance of Stereochemistry in Complex Lipid Systems
The three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of function in biological systems, and complex lipids are no exception. The specific spatial orientation of functional groups can profoundly influence a lipid's physical properties, its interactions with other molecules, and its ultimate biological role. escholarship.orgrsc.org
In lipid bilayers, which form the fundamental structure of cell membranes, the stereochemistry of individual lipid components can control crucial parameters such as the fluidity of the membrane, the area per lipid molecule, and the organization of water at the lipid/water interface. rsc.orgrsc.orgresearchgate.net These physical characteristics are vital as they affect how membranes interact with proteins and other biomolecules, and can even dictate the pathways by which substances like liposomes are internalized by cells. rsc.orgrsc.org For instance, studies have shown that chiral phospholipid bilayers exhibit enantioselective permeability to amino acids, a phenomenon directly linked to the membrane's uniform stereochemistry. escholarship.org This highlights that the specific 'handedness' of lipid components is not a trivial detail but a key factor governing the fundamental property of membrane transport. escholarship.org
Overview of Decyl (R)-12-hydroxyoleate within the Broader Class of Hydroxy Fatty Acid Esters
This compound is a specific chemical compound within the large family of hydroxy fatty acid esters. Structurally, it is the ester formed from the condensation of (R)-12-hydroxyoleic acid and decanol (B1663958) (a ten-carbon alcohol). nih.gov The parent hydroxy fatty acid, (R)-12-hydroxyoleic acid, is more commonly known as ricinoleic acid. acme-hardesty.comresearchgate.net Ricinoleic acid is an unsaturated omega-9 fatty acid distinguished by a hydroxyl group on the 12th carbon and is the primary chemical constituent of castor oil, making up as much as 90% of its triglyceride content. acme-hardesty.comambujasolvex.com
The "(R)" designation in the name of the compound specifies the stereochemistry at the chiral center created by the hydroxyl group on the 12th carbon. This precise configuration is crucial for its physical properties and any potential biological activity, distinguishing it from its (S)-enantiomer. ontosight.ai this compound is thus a mono-unsaturated, 18-carbon fatty acid chain with a specific hydroxyl stereoconfiguration and a 10-carbon alkyl ester group.
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | decyl (9Z,12R)-12-hydroxyoctadec-9-enoate | nite.go.jp |
| CAS Number | 93980-67-7 | nite.go.jpeuropa.euthegoodscentscompany.com |
| Molecular Formula | C28H54O3 | europa.eulookchem.comeuropa.eu |
| Molecular Weight | 438.74 g/mol | thegoodscentscompany.com |
Current Research Landscape and Gaps in Understanding this compound
Despite the extensive research into the parent molecule, ricinoleic acid, and the broad interest in FAHFAs, there is a significant lack of specific scientific literature and data for this compound. Chemical databases and supplier information list the compound but provide minimal experimental data, often noting its use as for "information only not used for fragrances or flavors". thegoodscentscompany.comthegoodscentscompany.com This points to a major gap in the current research landscape: the compound itself appears to be largely uncharacterized.
Research on closely related alkyl esters of ricinoleic acid is primarily focused on their applications in materials science. acme-hardesty.comambujasolvex.com These esters are investigated as emulsifiers, surfactants, and as base stocks for biolubricants and metalworking fluids. acme-hardesty.comcaymanchem.comaip.org The unique properties imparted by the hydroxyl group of ricinoleic acid are leveraged for these industrial applications. ambujasolvex.com For example, esters of ricinoleic acid have been synthesized and evaluated for their potential as cutting fluids, plasticizers, and additives for biofuels. ambujasolvex.comcaymanchem.com
However, specific studies detailing the synthesis, physicochemical properties, biological activity, or material applications of the decyl ester are conspicuously absent from the public research domain. While the properties of similar molecules like ethyl, dodecyl, or hexadecyl ricinoleates are documented, this information cannot be directly extrapolated. caymanchem.comchem960.com Therefore, the primary gap in understanding this compound is the absence of fundamental research to characterize its properties and explore its potential in either chemical biology or advanced materials, fields where its constituent parts suggest it could be a molecule of interest.
Structure
2D Structure
Properties
CAS No. |
93980-67-7 |
|---|---|
Molecular Formula |
C28H54O3 |
Molecular Weight |
438.7 g/mol |
IUPAC Name |
decyl (Z)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C28H54O3/c1-3-5-7-9-10-15-18-22-26-31-28(30)25-21-17-14-12-11-13-16-20-24-27(29)23-19-8-6-4-2/h16,20,27,29H,3-15,17-19,21-26H2,1-2H3/b20-16- |
InChI Key |
TXWLKCGKLFGYNO-SILNSSARSA-N |
Isomeric SMILES |
CCCCCCCCCCOC(=O)CCCCCCC/C=C\CC(CCCCCC)O |
Canonical SMILES |
CCCCCCCCCCOC(=O)CCCCCCCC=CCC(CCCCCC)O |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including long-chain esters. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).
High-resolution ¹H and ¹³C NMR are fundamental for determining the primary structure of Decyl (R)-12-hydroxyoleate. Each nucleus in a distinct chemical environment produces a unique signal, or resonance, in the NMR spectrum, with its position (chemical shift), multiplicity, and integration providing critical structural data.
For a molecule like this compound, the ¹H NMR spectrum would display characteristic signals for the olefinic protons of the oleate (B1233923) backbone, the protons on the carbon bearing the hydroxyl group, the methylene (B1212753) protons of the decyl and oleate chains, and the terminal methyl groups. magritek.com Similarly, the ¹³C NMR spectrum would provide distinct signals for the carbonyl carbon of the ester, the olefinic carbons, the carbon atom attached to the hydroxyl group, and the numerous methylene carbons in the aliphatic chains. chemicalbook.com Density Functional Theory (DFT) calculations can also be employed to accurately predict ¹H- and ¹³C-NMR chemical shifts, which is particularly useful for identifying geometric isomers of fatty acids. bohrium.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups in this compound Note: These are typical, approximate chemical shift (δ) values based on data for oleic acid and similar long-chain esters. Actual values may vary based on solvent and experimental conditions.
| Functional Group | Atom | Predicted Chemical Shift (ppm) |
| Olefinic | =C-H | 5.3 - 5.4 |
| Ester | -COO-CH ₂- | ~4.1 |
| Hydroxyl | -CH (OH)- | ~3.6 |
| Allylic | =C-CH ₂- | ~2.0 |
| Carbonyl | -C =O | 170 - 175 |
| Olefinic | =C -H | 128 - 132 |
| Hydroxyl | -C (OH)- | 65 - 75 |
| Ester | -COO-C H₂- | 60 - 65 |
For complex molecules, one-dimensional NMR spectra can suffer from signal overlap. Two-dimensional (2D) NMR techniques are employed to resolve these ambiguities by correlating signals from different nuclei.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link each proton resonance in this compound to its corresponding carbon, confirming the C-H framework of the molecule. magritek.com
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is invaluable for establishing connectivity across quaternary carbons (like the carbonyl carbon) and other key functional groups. For instance, it would show a correlation between the protons on the first carbon of the decyl alcohol moiety and the ester's carbonyl carbon, confirming the ester linkage. magritek.com
Solid-State NMR, while less common for the analysis of single, pure lipids in solution, is a powerful tool for studying the structure and dynamics of lipids within more complex assemblies, such as membranes or aggregated systems.
Mass Spectrometry (MS) Applications
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure through fragmentation analysis. Various ionization methods are suited for analyzing lipids like this compound.
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) is renowned for its ultra-high resolution and exceptional mass accuracy. For a compound like this compound, FT-ICR MS can provide an extremely precise mass measurement of the molecular ion. This accuracy allows for the confident determination of the compound's elemental formula from the measured mass. FT-ICR MS is also a powerful tool for the analysis of complex lipid extracts, where it can distinguish between thousands of individual lipid species, including overlapping saturated and unsaturated lipids. nih.gov
Gas Chromatography/Mass Spectrometry (GC/MS): GC/MS is a well-established method for fatty acid analysis. sciex.comresearchgate.net However, due to the low volatility of long-chain esters, direct analysis of this compound is challenging. The more common approach involves chemical derivatization, typically transesterification with methanol (B129727) to produce fatty acid methyl esters (FAMEs), which are more volatile and amenable to GC analysis. nih.govcreative-proteomics.com This would confirm the oleic acid backbone but would not provide information on the intact ester.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight/MS (MALDI-TOF/MS): MALDI-TOF is a soft ionization technique well-suited for non-volatile and thermally fragile molecules like lipids. aocs.org In MALDI-MS, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte with minimal fragmentation. mdpi.commdpi.com this compound would typically be observed as a singly charged cationized molecule, such as the sodium adduct [M+Na]⁺. nih.govbruker.com This method is advantageous for its speed and tolerance to salts, allowing for rapid determination of the molecular weight of the intact ester. mdpi.com
Electrospray Ionization Mass Spectrometry (ESI-MS) is another soft ionization technique ideal for analyzing fragile and non-volatile molecules from a liquid solution, often coupled with liquid chromatography (LC-MS). nih.gov ESI is particularly useful for generating intact molecular ions of lipids.
When coupled with tandem mass spectrometry (MS/MS), ESI can provide significant structural information through collision-induced dissociation (CID). The fragmentation patterns of unsaturated wax esters in ESI-MS/MS are influenced by factors like collision energy and can reveal the structure of the fatty acid and alcohol components. nih.gov Characteristic product ions for wax esters include those corresponding to the protonated carboxylic acid [RCOOH₂]⁺ and acylium ions [RCO]⁺. nih.gov These fragmentation pathways can be used to confirm the identity of both the decyl and the 12-hydroxyoleate portions of the molecule. acs.org
Table 2: Potential ESI-MS/MS Fragment Ions for this compound and Their Structural Significance
| Parent Ion (example) | Fragment Ion | m/z (approx.) | Structural Information |
| [M+H]⁺ | [C₁₈H₃₄O₃ + H]⁺ | 299.26 | Protonated 12-hydroxyoleic acid |
| [M+H]⁺ | [C₁₀H₂₁]⁺ | 141.16 | Decyl carbocation (from alcohol moiety) |
| [M+NH₄]⁺ | [RCOOH₂]⁺ | 299.26 | Protonated 12-hydroxyoleic acid |
| [M+NH₄]⁺ | [RCO]⁺ | 281.25 | 12-hydroxyoleoyl acylium ion |
Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for obtaining a "molecular fingerprint" of this compound by probing the vibrations of its constituent chemical bonds. While specific spectra for this exact compound are not widely published, the expected characteristic absorption and scattering bands can be inferred from its known functional groups.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, identifying polar functional groups. Key expected peaks for this compound include a strong, sharp absorption band for the ester carbonyl (C=O) stretch, typically found in the 1750-1735 cm⁻¹ region. researchgate.netresearchgate.net The presence of the hydroxyl (-OH) group would be confirmed by a broad absorption band in the 3500-3200 cm⁻¹ range, indicative of hydrogen bonding. The carbon-oxygen (C-O) single bond stretching of the ester group would appear in the 1300-1000 cm⁻¹ region. researchgate.net The cis-alkene (C=C) double bond from the oleate backbone is expected to show a weak stretching vibration around 1655 cm⁻¹, and the C-H stretching of the vinyl group (=C-H) would appear just above 3000 cm⁻¹. researchgate.net Finally, the long decyl and oleate alkyl chains would produce strong, characteristic C-H stretching bands around 2925 cm⁻¹ (asymmetric) and 2855 cm⁻¹ (symmetric). researchgate.netresearchgate.net
Raman Spectroscopy: Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is particularly sensitive to non-polar bonds and provides complementary information to IR spectroscopy. For this compound, the C=C stretching vibration of the oleate's double bond would be a prominent feature, typically observed around 1655-1661 cm⁻¹. researchgate.netspectroscopyonline.com The long alkyl chains would exhibit characteristic CH₂ scissoring and twisting modes around 1444 cm⁻¹ and 1300 cm⁻¹, respectively. spectroscopyonline.comnih.gov The carbonyl (C=O) stretch is also observable in Raman spectra, generally between 1729 and 1748 cm⁻¹. nih.gov The intensity ratio of the C=C band to the CH₂ scissoring band can be used to quantitatively assess the degree of unsaturation. spectroscopyonline.com
Table 1: Expected Vibrational Spectroscopy Bands for this compound
| Functional Group | Technique | Expected Wavenumber (cm⁻¹) | Vibration Type |
|---|---|---|---|
| Hydroxyl (-OH) | IR | 3500-3200 (broad) | O-H Stretch |
| Vinyl C-H (=C-H) | IR | ~3005 | C-H Stretch |
| Alkyl C-H (-CH₂) | IR / Raman | 2925 / 2855 | Asymmetric/Symmetric C-H Stretch |
| Ester Carbonyl (C=O) | IR / Raman | 1750-1735 | C=O Stretch |
| Alkene (C=C) | Raman / IR (weak) | 1661-1655 | C=C Stretch |
| Methylene (-CH₂) | Raman | ~1444 | CH₂ Scissoring |
| Ester C-O | IR | 1300-1000 | C-O Stretch |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Confirmation
Chiroptical spectroscopy is essential for confirming the absolute configuration of chiral molecules. Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, is particularly suited for verifying the (R) stereocenter at the C-12 position of the hydroxyoleate moiety.
The secondary alcohol group is the primary chromophore responsible for the CD signal in the far-UV region. Chiral alcohols are known to exhibit significant CD signals, or Cotton effects, typically between 185 and 198 nm. rsc.org The sign and intensity of this Cotton effect are directly related to the spatial arrangement of the substituents around the chiral carbon. For this compound, the specific CD spectrum would provide definitive confirmation of the (R)-configuration. Theoretical calculations are often employed in conjunction with experimental CD measurements to predict the spectrum for a given enantiomer, allowing for unambiguous assignment of the absolute configuration. nih.gov The technique is highly sensitive to the molecule's conformation in solution, providing valuable insights into its three-dimensional structure. rsc.org
X-ray Diffraction (XRD) for Crystalline Structure Analysis
However, obtaining a single crystal of sufficient quality for XRD analysis can be challenging for long-chain lipids, particularly those with a tendency to form gels, like the parent compound (R)-12-hydroxystearic acid (HSA). nih.gov Studies on HSA and its derivatives often rely on powder XRD (pXRD), which provides information on the characteristic spacing between molecular layers (long spacings) and between the packed alkyl chains (short spacings). acs.org For long-chain fatty acids and their esters, common short spacings around 4.6 Å and 3.7 Å are indicative of different polymorphic forms (e.g., α, β', β), which relate to how the hydrocarbon chains are packed. acs.org While a specific crystal structure for this compound is not available, analysis of related long-chain esters provides a framework for interpreting its potential solid-state structures. nih.gov
Chromatographic Techniques for Purity and Isomer Separation (e.g., HPLC, GC)
Chromatographic methods are indispensable for assessing the purity of this compound and for separating it from potential isomers (e.g., positional or geometric isomers) and other impurities.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a primary technique for the analysis of fatty acid esters. nih.govhplc.eu Using a non-polar stationary phase (like C18 or octadecylsilyl) and a polar mobile phase (typically acetonitrile/water or methanol mixtures), molecules are separated based on their hydrophobicity. nih.govresearchgate.net For this compound, this method would effectively separate it from more or less polar impurities. Detection is commonly achieved using a UV detector at low wavelengths (~205 nm), as the ester carbonyl group has a weak chromophore. researchgate.net HPLC is particularly advantageous as it can separate cis/trans geometric isomers, which can be difficult with other methods. scielo.br
Gas Chromatography (GC): GC is a high-resolution technique ideal for separating volatile and thermally stable compounds. For analysis of hydroxy fatty acid esters, derivatization is typically required to increase volatility and improve peak shape. theses.cz The hydroxyl group is commonly converted to a trimethylsilyl (B98337) (TMS) ether. theses.czmarinelipids.ca The resulting TMS-derivatized this compound can then be separated on a capillary column (e.g., with a cyanopropyl-methylpolysiloxane phase) based on its boiling point and interaction with the stationary phase. marinelipids.ca
When coupled with a mass spectrometer (GC-MS), this technique provides powerful structural information. The electron ionization (EI) mass spectrum yields a unique fragmentation pattern. For TMS-derivatized hydroxy fatty acid esters, characteristic fragment ions result from cleavage alpha to the silyloxy group, which allows for the unambiguous determination of the hydroxyl group's position along the alkyl chain. marinelipids.cadocumentsdelivered.com This is crucial for distinguishing the desired 12-hydroxy isomer from other positional isomers that may arise as impurities.
Table 2: Typical Chromatographic Methods for Analysis
| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detection | Purpose |
|---|---|---|---|---|
| HPLC | C18 (Octadecylsilyl) | Acetonitrile/Water or Methanol | UV (205 nm) | Purity assessment, Isomer separation |
| GC-MS | (50%-cyanopropyl)-methylpolysiloxane | Helium | Mass Spectrometry (EI) | Purity, Isomer identification, Structural confirmation |
Stereochemical Impact and Conformation in Biological and Material Systems
Importance of the (R)-Configuration in Biological Recognition and Activity
The specific stereochemistry of lipids is crucial for their biological activity, as the enzymatic systems responsible for their synthesis and degradation are highly stereospecific. In the case of hydroxy fatty acids and their esters, the configuration at the carbon atom bearing the hydroxyl group is a key determinant of their biological recognition and subsequent signaling pathways.
Research into a similar class of lipids, the fatty acid esters of hydroxy fatty acids (FAHFAs), has revealed that the (R)-enantiomer is often the predominant and more biologically active form. For instance, studies on palmitic acid esters of hydroxystearic acid (PAHSAs) have shown that the enzymes and pathways for their production are stereospecific, favoring the synthesis of the (R)-isomer. Concurrently, degradative enzymes like carboxyl ester lipase can selectively hydrolyze the (S)-isomer, leading to an accumulation of the (R)-form in tissues. This enzymatic preference underscores the functional importance of the (R)-configuration.
The biological significance of the (R)-configuration is further highlighted by (R)-Ricinoleic acid [(12R,9Z)-hydroxyoctadecenoic acid], a compound structurally analogous to the hydroxyoleate portion of the target molecule. (R)-Ricinoleic acid and its derivatives are known to possess significant biological activities, including anti-inflammatory and analgesic properties, which are directly linked to their specific stereochemistry nih.gov. The enzymatic introduction of an oxygen atom to form the hydroxyl group often occurs in a stereospecific manner, and this defined stereochemistry is what dictates the molecule's activity nih.gov. While direct studies on Decyl (R)-12-hydroxyoleate are limited, the evidence from analogous compounds strongly suggests that the (R)-configuration is essential for its proper recognition by biological targets such as enzymes and receptors, thereby governing its physiological effects. For example, some FAHFA isomers, like 13-LAHLA, have been identified as anti-inflammatory lipids nih.gov.
Conformational Analysis of this compound in Model Systems
Studies on methyl oleate (B1233923) (MO) provide a useful model. In the liquid state, these molecules exhibit a liquid crystal-like order, arranging themselves in a head-to-head conformation nih.gov. This organization is driven by weak polar interactions between the ester groups of adjacent molecules nih.gov. For this compound, a similar arrangement is expected, with the polar ester and hydroxyl groups forming interaction points. The long, nonpolar decyl and oleate chains would then align due to hydrophobic interactions, influencing the fluidity and packing density of the system.
The presence of the hydroxyl group at the C12 position and the cis-double bond in the oleate chain introduce specific kinks and points of polarity, further defining the molecule's conformation. Proton NMR spectroscopy of a saturated analogue, methyl 12-hydroxyoctadecanoate, provides information on the chemical environment of protons near these functional groups, which is fundamental to determining the molecule's preferred shape aocs.org. In biological membranes, the amphiphilic nature of this compound would lead it to adopt a conformation where the polar head (ester and hydroxyl groups) interacts with the aqueous environment or polar headgroups of phospholipids (B1166683), while the hydrophobic tails embed within the lipid bilayer's core. The specific (R)-stereochemistry at C12 would influence the precise angle and rotation around this chiral center, affecting how it fits within a structured lipid environment and interacts with neighboring molecules.
Enantiomeric Purity Assessment and its Significance in Research
Enantiomeric purity, a measure of the predominance of one enantiomer in a mixture, is a critical parameter in research and pharmaceutical development. Since enantiomers can have vastly different biological activities and toxicities, verifying the stereochemical integrity of a compound like this compound is essential for interpreting research findings accurately.
Several advanced analytical techniques are employed to separate and quantify enantiomers of hydroxy fatty acids and their esters. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) using chiral stationary phases (CSPs) are the most common and effective methods shimadzu.comnih.gov.
Common Chiral Stationary Phases for Lipid Analysis
| CSP Type | Principle of Separation | Example Application |
| Polysaccharide Derivatives | Based on derivatives of cellulose or amylose (e.g., tris-(3,5-dimethylphenylcarbamate)). Separation occurs via a combination of hydrogen bonding, dipole-dipole, and steric interactions within the chiral grooves of the polymer. | Widely used for resolving enantiomers of various drugs and natural products, including FAHFAs nih.govnih.gov. |
| Cyclodextrin-Based | Cyclodextrins are chiral, bucket-shaped molecules. Separation is achieved through inclusion complexing, where one enantiomer fits better into the chiral cavity of the cyclodextrin than the other. | Effective for separating positional and geometric isomers as well as enantiomers, often in reversed-phase mode sigmaaldrich.comhplc.eu. |
| Pirkle-type (Brush-type) | Relies on π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and a small chiral molecule bonded to the silica support. | Used for a wide range of chiral compounds. |
An alternative strategy is the indirect approach , where the chiral molecule is reacted with a pure chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral chromatography column. Agents like phenylglycine methyl ester (PGME) or (1-fluoro-2,4-dinitrophenyl-5)-L-alanine amide (L-FDAA) are used for this purpose, with subsequent analysis typically performed by Liquid Chromatography-Mass Spectrometry (LC-MS) acs.orgresearchgate.net.
The significance of assessing enantiomeric purity is paramount. In biological studies, the presence of an unintended (S)-enantiomer could lead to misleading results, either by producing a different or opposing effect, or by having no activity, thereby diluting the observed potency of the (R)-enantiomer.
Influence of Stereoisomerism on Molecular Interactions
The distinct three-dimensional structure of stereoisomers directly governs how they interact with other chiral molecules, including biological receptors, enzymes, and lipids in cell membranes. The difference between the (R) and (S) configurations of Decyl 12-hydroxyoleate can lead to significant variations in binding affinity and intermolecular forces.
This principle of stereospecific recognition is the basis of action for many pharmaceuticals. An enzyme's active site or a receptor's binding pocket is a defined three-dimensional space. One enantiomer (e.g., the R-form) may fit perfectly into this space, leading to a biological response, while its mirror image (the S-form) may not be able to bind at all or may bind differently, resulting in a weaker or different activity. The spatial arrangement of the decyl ester, the hydroxyl group, and the alkyl chain of this compound creates a unique molecular shape that is recognized differently by chiral biological structures compared to its (S)-counterpart.
Structure Activity Relationship Sar Studies of Decyl R 12 Hydroxyoleate and Its Analogues
Elucidating Structural Determinants of Biological Mechanisms in Cellular Models
The biological effects of fatty acid esters are intrinsically linked to their molecular structure. In cellular models, the specific arrangement of functional groups, chain length, and stereochemistry of Decyl (R)-12-hydroxyoleate and its analogues dictates their interaction with cellular components and subsequent biological responses.
The general structure of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) has been recognized for its diverse bioactivities, including enhancing insulin (B600854) secretion and anti-inflammatory effects. mdpi.com The intricate structure of these molecules, with an ester bond linking a fatty acid to a hydroxy fatty acid, presents a synthetic challenge but also a rich area for SAR studies. The creation of a library of FAHFA derivatives allows for systematic investigation into how structural modifications influence biological outcomes. mdpi.com
Furthermore, the design and synthesis of analogues are a key strategy in SAR studies. For example, in the study of largazole, a potent histone deacetylase inhibitor, the creation of a large number of analogues has enabled the identification of crucial structural features for its anticancer activity. nih.gov This approach of generating and testing a series of related compounds is fundamental to elucidating which parts of the molecule are essential for its biological function.
Table 1: Impact of Structural Modifications on Biological Activity in Cellular Models
| Structural Modification | Observed Effect on Biological Activity | Example Compound/Class |
| Conjugation with Flavonoids | Increased cytotoxicity and altered antioxidant potential | 6-hydroxy-flavanone oleate (B1233923) conjugate nih.gov |
| Esterification of Hydroxy Fatty Acids | Diverse bioactivities including anti-inflammatory effects | Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) mdpi.com |
| Analogue Synthesis | Identification of key structural features for activity | Largazole analogues nih.gov |
Correlation between Chemical Structure and Interaction with Biological Membranes
The interaction of this compound and its analogues with biological membranes is a critical determinant of their biological effects. The chemical structure of these lipid molecules governs how they partition into and affect the properties of cell membranes.
The amphiphilic nature of these compounds, possessing both hydrophilic and hydrophobic regions, drives their interaction with the lipid bilayer. The interplay between polar lipids, like O-acyl-ω-hydroxy fatty acids (OAHFAs), and non-polar lipids, such as cholesteryl esters, is crucial for the structure and function of biological lipid layers like the tear film. researchgate.netnih.gov Studies have shown that the interdigitation of acyl chains between polar and non-polar lipid layers is a key factor in the formation of stable multilamellar structures. researchgate.netnih.gov
The charge on the head group of a fatty acid can significantly influence its interaction with the membrane. For instance, the deprotonated form of fatty acids like docosahexaenoic acid (DHA) has been shown to increase lipid bilayer elasticity. nih.gov In contrast, neutral methyl esters of these fatty acids have reduced effects on bilayer properties. nih.gov This suggests that the carboxyl group of the fatty acid plays a crucial role in modulating membrane properties.
Furthermore, the fluidity of the membrane can be influenced by the lipid composition. Studies have shown that alterations in membrane lipid composition, such as an increase in the cholesterol-to-phospholipid ratio, can lead to decreased membrane fluidity. nih.gov The incorporation of fatty acids into the membrane can also affect its fluidity, which in turn can modulate the activity of membrane-associated proteins. nih.gov
Table 2: Influence of Structural Features on Membrane Interaction
| Structural Feature | Effect on Membrane Interaction | Example |
| Amphiphilicity | Drives partitioning into the lipid bilayer and formation of layered structures | O-acyl-ω-hydroxy fatty acids (OAHFAs) in mixed lipid films researchgate.netnih.gov |
| Head Group Charge | Modulates bilayer elasticity and interaction with membrane proteins | Deprotonated docosahexaenoic acid (DHA) nih.gov |
| Acyl Chain Unsaturation | Influences membrane fluidity and packing | Polyunsaturated fatty acids (PUFAs) nih.gov |
| Cholesterol Content | Affects membrane fluidity and lipid organization | Increased cholesterol/phospholipid ratio decreases fluidity nih.gov |
Impact of Chain Length and Hydroxylation Position on Molecular Function
The molecular function of this compound and its analogues is highly sensitive to variations in the length of the alkyl chain and the position of the hydroxyl group. These structural modifications can significantly alter the physicochemical properties and biological activities of the molecule.
Studies on various classes of amphiphilic compounds have consistently shown that the length of the alkyl chain influences their biological effects. For example, in a series of bioinspired amphiphilic selenolanes, cytotoxicity was found to be modulated by the alkyl chain length, with longer chains (≥C8) showing significant cytotoxicity. nih.gov Similarly, the antibacterial activity of (R)-3-Hydroxybutyric alkyl esters was found to increase with the ester chain length from C1 to C6. nih.gov This is often attributed to the increased hydrophobicity of longer chains, which enhances their interaction with and disruption of cell membranes. researchgate.netresearchgate.net
The position of the hydroxyl group is also a critical determinant of molecular function. In ceramides, for instance, the presence and position of a hydroxyl group in either the sphingoid long-chain base or the N-acyl chain can either destabilize or stabilize the ceramide's interactions and packing within the membrane. nih.gov The hydroxylation of fatty acids is an important reaction that can introduce new functionalities and alter the properties of the molecule. mdpi.comresearchgate.net The specific position of hydroxylation can lead to different biological activities, as seen in various hydroxy fatty acids. aocs.orgnih.govresearchgate.net
Table 3: Effect of Chain Length and Hydroxylation on Molecular Properties
| Structural Parameter | Influence on Molecular Function | Example |
| Alkyl Chain Length | ||
| Increasing Length | Enhances hydrophobicity, often leading to increased cytotoxicity and antibacterial activity. nih.govnih.govresearchgate.net | (R)-3-Hydroxybutyric alkyl esters nih.gov |
| Hydroxylation Position | ||
| Position on Acyl Chain | Affects membrane interaction and packing stability. nih.gov | Ceramides nih.gov |
| Number of Hydroxyl Groups | Modulates lipophilicity and antioxidant activity. mdpi.com | Phenolic acid esters mdpi.com |
Computational Modeling and Docking Studies for Predictive SAR
Computational modeling and docking studies have become indispensable tools for predicting the structure-activity relationships of molecules like this compound and its analogues. These in silico methods provide valuable insights into the molecular interactions that govern biological activity, thereby guiding the design of new and more potent compounds.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.orgmedpharmres.commdpi.com In the context of drug design, docking is often used to predict the binding mode of a small molecule ligand to a protein target. For instance, docking studies of fatty acids into the ligand-binding pocket of the thioesterase domain of human fatty acid synthase have revealed that hydrophobic interactions are the dominant driving forces for binding. nih.gov Such studies can also explain the chain length specificity of enzymes. nih.gov
Homology modeling is another important computational technique, particularly when the three-dimensional structure of the target protein has not been experimentally determined. This method involves building an atomic-resolution model of the "target" protein from its amino acid sequence and an experimental three-dimensional structure of a related homologous protein (the "template"). nih.gov The resulting model can then be used for docking studies to understand ligand-protein interactions. nih.gov
These computational approaches allow for the virtual screening of large libraries of compounds to identify potential hits with high binding affinity for a specific target. medpharmres.com By analyzing the predicted binding poses and interactions, researchers can identify key pharmacophoric features and make informed decisions about which analogues to synthesize and test experimentally.
Table 4: Application of Computational Modeling in SAR Studies
| Computational Method | Application in SAR | Example |
| Molecular Docking | Predicts ligand binding modes and affinities to protein targets. acs.orgmedpharmres.comnih.gov | Docking of fatty acids into the thioesterase domain of human fatty acid synthase. nih.gov |
| Homology Modeling | Creates 3D models of proteins for which no experimental structure is available, enabling subsequent docking studies. nih.gov | Modeling of a Δ9-fatty acid desaturase. nih.gov |
| Virtual Screening | Screens large compound libraries in silico to identify potential leads with desired activity. medpharmres.com | Screening of natural compounds as potential PPARα agonists. medpharmres.com |
Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) Approaches
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their physicochemical properties or biological activities. nih.gov These approaches are valuable for predicting the properties of new, unsynthesized compounds and for understanding the key molecular features that influence a particular outcome.
In a typical QSAR/QSPR study, a set of molecules with known activities or properties is used to build a model. Various molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are calculated. These descriptors can include parameters related to size, shape, electronic properties, and hydrophobicity. nih.gov Statistical methods, such as multiple linear regression or partial least squares, are then used to develop an equation that correlates the descriptors with the observed activity or property. nih.govnih.gov
For example, a QSAR model for the n-octanol/water partition coefficients (Kow) of phthalic acid esters was developed using quantum chemical parameters. nih.gov The model indicated that the main factors affecting logKow were total energy, relative molecular weight, average molecular polarizability, and standard heat of formation. nih.gov Similarly, QSPR models can be used to predict properties like the flash point of ester oils. researchgate.net
These models, once validated, can be used to predict the activity or property of new compounds based solely on their chemical structure. This can significantly accelerate the drug discovery and development process by prioritizing the synthesis of compounds with the most promising predicted profiles.
Table 5: Key Aspects of QSPR/QSAR Approaches
| Component | Description | Relevance to SAR |
| Molecular Descriptors | Numerical values that characterize the structure and properties of a molecule (e.g., size, shape, electronic properties). nih.gov | Provide the basis for correlating chemical structure with activity. |
| Statistical Models | Mathematical equations that relate the molecular descriptors to the observed activity or property (e.g., multiple linear regression). nih.govnih.gov | Enable the prediction of activity for new compounds. |
| Model Validation | The process of assessing the reliability and predictive power of the QSAR/QSPR model. | Ensures the model is robust and can make accurate predictions. |
Biological and Biochemical Mechanisms of Action in Model Systems
Modulation of Cellular Lipid Composition and Membrane Structure
The primary mechanism of action of hydroxylated fatty acids like 12-hydroxyoleate is the alteration of cellular membrane lipid composition and, consequently, its structure and function. This modulation is a key factor in its biological activity.
Effects on Fatty Acid Profiles within Cellular Phospholipids (B1166683)
Studies on the effects of 2-hydroxyoleic acid (2OHOA) on the fatty acid profiles of cellular phospholipids in cancer cell lines have demonstrated significant alterations. Treatment with 2OHOA leads to its own incorporation into membrane phospholipids, accounting for a substantial portion of the total fatty acids present. researchgate.net This incorporation is accompanied by a notable decrease in the levels of oleic acid. researchgate.net
Furthermore, in rat plasma membranes, 2OHOA administration has been shown to cause a decrease in saturated fatty acids, specifically palmitic and stearic acid, while increasing the levels of unsaturated C-18 fatty acids like oleic and linoleic acid. tandfonline.com
Table 1: Effect of 2-hydroxyoleic acid on the Fatty Acid Composition of Liver Plasma Membranes in Spontaneously Hypertensive Rats (SHR)
| Fatty Acid | Control SHR (% of total) | 2OHOA-treated SHR (% of total) | Change |
|---|---|---|---|
| Palmitic acid (16:0) | 25.4 ± 0.8 | 22.1 ± 0.7 | ▼ |
| Stearic acid (18:0) | 19.8 ± 0.5 | 17.3 ± 0.6 | ▼ |
| Oleic acid (18:1 n-9) | 14.2 ± 0.4 | 17.9 ± 0.5 | ▲ |
| Linoleic acid (18:2 n-6) | 13.5 ± 0.4 | 15.8 ± 0.5 | ▲ |
| Arachidonic acid (20:4 n-6) | 15.1 ± 0.5 | 12.9 ± 0.4 | ▼ |
Influence on Membrane Biophysical Properties in Liposome Models
The alterations in lipid composition induced by hydroxylated fatty acids have a direct impact on the biophysical properties of membranes. In liposomes reconstituted from cancer cell membrane lipid extracts, 2OHOA has been found to increase the packing of ordered domains while decreasing the global order of the membrane. researchgate.net Other studies have indicated that 2OHOA can increase membrane fluidity. nih.gov In model membranes that mimic lipid rafts, 2OHOA has been shown to interact with the sphingomyelin (B164518) gel phase, which is expected to lead to increased bilayer fluidity. nih.gov The insertion of 2OHOA into liposomes has also been demonstrated to decrease the packing order of dimyristoylphosphatidylcholine. alfa-chemistry.com
Integration into Different Lipid Classes
The metabolic fate of Decyl (R)-12-hydroxyoleate likely involves its hydrolysis to (R)-12-hydroxyoleic acid, which can then be incorporated into various lipid classes. The biosynthesis of triacylglycerol (TAG) involves the acylation of diacylglycerol (DAG). nih.govnih.gov Fatty acids are activated to their CoA esters and can then be incorporated into the glycerol (B35011) backbone to form DAG and subsequently TAG. nih.gov While direct studies on the integration of (R)-12-hydroxyoleate into DAG and TAG are limited, it is a plausible metabolic pathway given its structure as a fatty acid. The primary research focus has been on its incorporation into membrane phospholipids.
Regulation of Sphingomyelin Levels in Cell Cultures
A significant and specific effect of 2OHOA in cancer cells is the upregulation of sphingomyelin levels. pnas.org Human cancer cells typically exhibit lower levels of sphingomyelin compared to non-tumor cells. pnas.org Treatment with 2OHOA has been shown to dramatically increase the mass of sphingomyelin, in some cases by up to 4.6-fold, restoring the levels to those found in normal cells. pnas.org This effect is attributed to the specific activation of sphingomyelin synthases (SMS). pnas.org This increase in sphingomyelin is often accompanied by a decrease in phosphatidylethanolamine (B1630911) and phosphatidylcholine. pnas.org This regulatory effect on sphingomyelin appears to be specific to cancer cells, as it is not observed in non-tumor cell lines. pnas.org
Table 2: Effect of 2-hydroxyoleic acid (200 µM, 24h) on Sphingomyelin Content in Various Cell Lines
| Cell Line | Cell Type | Increase in Sphingomyelin Content (Fold Change) |
|---|---|---|
| Jurkat | Human leukemia | 2.4 |
| A549 | Non-small cell lung cancer | 2.7 |
| 1321N1 | Human glioma | 2.2 |
| SF767 | Human glioma | 1.36 |
| MRC-5 | Non-tumor | No significant change |
Interaction with Enzymatic Pathways and Molecular Targets
Beyond the structural modification of cell membranes, hydroxylated fatty acids also interact with key enzymatic pathways involved in lipid metabolism.
Inhibition of Stearoyl-CoA Desaturase (SCD1) in Cell Lines
Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme in fatty acid metabolism, catalyzing the synthesis of monounsaturated fatty acids from saturated fatty acids. nih.gov Notably, 2OHOA has been found to inhibit the activity of SCD1. nih.gov This inhibition of SCD1 contributes to the observed changes in the fatty acid profiles of cells treated with 2OHOA, particularly the shift in the balance between saturated and monounsaturated fatty acids. nih.gov The inhibition of SCD1 is a known mechanism for inducing cell death in cancer cells, often through the activation of the unfolded protein response and CHOP-dependent pathways. nih.gov
An extensive search of scientific literature reveals no available research specifically detailing the biological and biochemical mechanisms of action for the chemical compound this compound in the requested contexts.
Therefore, it is not possible to provide information on the following topics as they relate to this compound:
Selective Inhibition of Histone Deacetylase (HDAC) Class I Enzymes in Cellular Contexts
Modulation of Signal Transducer and Activator of Transcription 3 (STAT3) Expression in Cell Models
Investigation of its Impact on Cellular Proliferation and Differentiation in in vitro Models
Role in Microbial Metabolic Processes and Biosynthesis (e.g., Polyhydroxyalkanoates)
There is no publicly available data to populate the requested sections or to generate data tables regarding the specific effects of this compound on these cellular and microbial processes. Any attempt to generate content for the outlined article would be speculative and not based on scientific evidence.
Emerging Research Applications in Non Clinical and Industrial Contexts
Development as a Component in Biolubricants and Functional Fluids
The global effort to reduce dependence on petroleum-based products has spurred research into bio-based lubricants. Decyl (R)-12-hydroxyoleate, derived from renewable castor oil, is a promising candidate for biolubricant formulations due to its inherent lubricity, biodegradability, and high viscosity index. nih.govsysrevpharm.org Chemical modifications of its parent molecule, ricinoleic acid, are actively researched to enhance properties like thermal stability and low-temperature performance for demanding industrial applications. researchgate.net
Estolides are a unique class of bio-based esters formed by linking the carboxylic acid of one fatty acid to the hydroxyl group of another, creating an oligomeric structure. researchgate.netsemanticscholar.org Ricinoleic acid is an ideal building block for estolides due to its naturally occurring hydroxyl group. digitalxplore.org These estolides can then be "capped" with an alcohol, such as decyl alcohol, to form estolide esters like this compound-based estolides. This process enhances the molecule's properties, particularly for lubrication.
The formation of estolide esters significantly improves low-temperature properties, a common limitation of vegetable oil-based lubricants. digitalxplore.orgcsic.es Research on estolides derived from ricinoleic acid demonstrates superior performance, with pour points reportedly ranging from -15°C to as low as -54°C. digitalxplore.orgcsic.es The tribochemical behavior—friction and wear characteristics—of these formulations is also favorable. The branched nature of the estolide structure provides excellent lubricity, reducing friction between moving surfaces. mdpi.com
Table 1: Comparison of Low-Temperature Properties of Ricinoleic Acid Derivatives
| Compound Type | Typical Pour Point (°C) | Reference |
|---|---|---|
| Ricinoleic Acid | ~9 | |
| Ricinoleic Acid Estolides | -36 to -54 | csic.es |
| Saturated Capped Estolide Esters | -25 to -15 | digitalxplore.org |
This table illustrates the significant improvement in low-temperature performance achieved by converting ricinoleic acid into estolide and estolide ester structures.
A critical performance metric for any lubricant is its viscosity index (VI), which measures the change in viscosity with temperature. A high VI indicates a more stable viscosity across a wide temperature range. mdpi.com Vegetable oils naturally possess a high VI, and derivatives of ricinoleic acid, including estolide esters, often exhibit VIs well above 150. sysrevpharm.orgdigitalxplore.org Acylating the hydroxyl group of ricinoleate esters has been shown to increase the VI to a range of 100 to 171, compared to VIs below 100 for those with a free hydroxyl group. researchgate.net
Oxidative stability is another crucial factor, as oxidation leads to lubricant degradation, sludge formation, and increased viscosity. While the unsaturated bond in ricinoleic acid can be a site for oxidation, chemical modifications can mitigate this. Synthesizing estolides, particularly those capped with saturated fatty acids or alcohols, can enhance oxidative stability compared to the base oil. csic.es Studies on diester compounds derived from ricinoleic acid show that specific molecular structures can significantly improve thermo-oxidative properties, leading to lower volatile loss and reduced formation of insoluble deposits. The presence of the hydroxyl group in the ricinoleic acid structure contributes to a high and stable viscosity index and excellent lubricity. csic.es
Table 2: Physicochemical Properties of Ricinoleic Acid-Based Esters
| Property | Value Range | Benefit in Lubricants | Source |
|---|---|---|---|
| Viscosity Index (VI) | 150 - 198 | Stable performance over a wide temperature range | digitalxplore.org |
| Flash Point (°C) | >300 | Increased safety at high temperatures | nih.govnih.gov |
| Pour Point (°C) | -15 to -54 | Excellent fluidity at low temperatures | digitalxplore.orgcsic.es |
| Oxidative Onset Temp (°C) | ~142 | Resistance to thermal degradation | researchgate.net |
This table summarizes key performance indicators for biolubricants derived from ricinoleic acid, highlighting their suitability for industrial applications.
Potential in Biotechnological Processes
Biotechnology offers environmentally friendly pathways for synthesizing specialty chemicals. This compound and its precursors are central to these green chemistry initiatives, leveraging enzymatic processes and renewable feedstocks.
Enzymatic synthesis is a cornerstone of green chemistry, offering high selectivity and mild reaction conditions compared to traditional chemical methods. mdpi.com Lipases are particularly effective for esterifying fatty acids. wur.nl The synthesis of specialty esters and estolides from ricinoleic acid can be efficiently catalyzed by enzymes. wur.nlresearchgate.net This biocatalytic approach allows for the production of high-purity compounds like this compound under environmentally benign conditions, often in solvent-free systems or using green solvents. wur.nlnih.gov Enzymatic methods are widely explored for producing a variety of valuable fatty acid derivatives, including those with applications as biolubricants, cosmetic ingredients, and fragrances. wur.nl
The use of this compound is intrinsically linked to green chemistry principles, primarily through its derivation from a renewable feedstock. openpr.com The parent molecule, ricinoleic acid, is extracted from the oil of the castor bean (Ricinus communis), which accounts for approximately 90% of the oil's fatty acid content. nih.govambujasolvex.com Castor is a non-food crop that can be grown on marginal lands, minimizing competition with food production. ambujasolvex.com
The increasing demand for sustainable and biodegradable materials is a primary driver for the castor oil and derivatives market. openpr.com By utilizing castor oil as a raw material, industries can reduce their carbon footprint and replace petroleum-derived products. openpr.com The versatility and biodegradability of ricinoleic acid derivatives make them ideal for creating eco-friendly lubricants, plastics, coatings, and cosmetics, aligning with the goals of a circular economy. openpr.comresearchgate.net
Research into this compound in Advanced Material Science
The unique chemical structure of this compound, and more broadly ricinoleic acid, provides functionalities that are being explored in material science. The hydroxyl group is a reactive site that allows it to be incorporated into polymer chains. Ricinoleic acid has been used to synthesize biodegradable polymers, thermosetting elastomers, and polyurethane coatings. nih.govberg-schmidt.com
Furthermore, ricinoleic acid has been investigated as a green, bio-based capping agent in the synthesis of nanoparticles. nih.govresearchgate.net Its ability to functionalize the surface of nanoparticles offers a sustainable alternative to more common, petroleum-derived capping agents like oleic acid. nih.gov This opens possibilities for creating novel nanocomposites and functional materials derived from a renewable resource.
Explorations in Agricultural and Environmental Research (e.g., biodegradation studies)
The use of bio-based and biodegradable materials is a significant goal in agricultural and environmental sciences. As an ester of a naturally occurring fatty acid and a fatty alcohol, this compound is expected to be readily biodegradable.
The predicted biodegradation pathway would involve an initial hydrolysis step catalyzed by environmental lipases or esterases. This enzymatic cleavage would break the ester bond, yielding the two constituent molecules:
(R)-12-hydroxyoleic acid (Ricinoleic Acid)
Decan-1-ol (Decyl Alcohol)
Both of these breakdown products are known to be biodegradable. Ricinoleic acid, as a fatty acid, can be metabolized by microorganisms through the β-oxidation pathway. Decyl alcohol is a medium-chain fatty alcohol that can be oxidized by microbes and used as a source of carbon and energy.
This favorable biodegradation profile makes this compound a promising candidate for several environmentally-conscious applications:
Agrochemical Formulations: It could serve as a bio-based and non-toxic carrier solvent or adjuvant in pesticide or herbicide formulations, replacing more persistent petroleum-based solvents.
Biolubricants: Its structure is suitable for use as a lubricant for agricultural machinery or in applications where environmental release is a concern, such as chainsaw bar oil or hydraulic fluids.
Temporary Coatings: It could be used as a biodegradable coating for seeds or fertilizers to control moisture or release rates.
Table 3: Predicted Biodegradation Pathway of this compound
| Initial Compound | Enzyme | Primary Breakdown Products | Further Metabolism |
|---|---|---|---|
| This compound | Lipases / Esterases | 1. (R)-12-hydroxyoleic acid | β-oxidation |
Future Research Directions and Unexplored Avenues
Integrated Omics Approaches for Comprehensive Mechanistic Elucidation
To fully understand the biological roles and mechanisms of action of Decyl (R)-12-hydroxyoleate, future research would benefit from the application of integrated "omics" technologies. A multi-omics approach, combining genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular and systemic responses to this compound. researchgate.net For instance, studies on ω-3 fatty acids have demonstrated the power of multi-omics in interpreting their anti-aging mechanisms by linking their effects on gene methylation and expression to impacts on the gut microbiome. nih.gov
A similar strategy for this compound could involve treating relevant biological systems (e.g., cell cultures or model organisms) with the compound and subsequently analyzing the global changes in genes, proteins, and metabolites. This could reveal the metabolic pathways influenced by the compound, identify protein targets, and uncover potential downstream signaling effects. Furthermore, fatty acidomics, a specialized branch of lipidomics, could be employed for the global analysis of lipid species, providing detailed structural and quantitative information about the metabolism of this compound and its derivatives. nih.gov
Advanced Computational Chemistry for Predictive Modeling of Interactions
Computational chemistry offers powerful tools for predicting the behavior and interactions of molecules like this compound at an atomic level. acs.org Molecular dynamics simulations, for example, can be used to model the interaction of fatty acids and their esters with other molecules, such as proteins or cell membranes. nih.gov This can provide insights into how this compound might orient itself within a lipid bilayer or bind to a specific enzyme's active site.
The Conductor-like Screening Model for Real Solvents (COSMO-RS) is another computational tool that has been successfully used to predict the solubility of drugs in lipid-based systems containing fatty acids. nih.gov Such models could be adapted to predict the solubility and partitioning behavior of this compound in various solvent systems and biological compartments, which is crucial for formulation development and understanding its bioavailability. Data-driven models using machine learning algorithms could also be developed to predict physical properties like density for fatty acid esters under various conditions, saving time and resources on laboratory experiments. researchgate.net
Green Chemistry Innovations in Synthesis and Derivatization
The principles of green chemistry are increasingly important in the synthesis of oleochemicals. Future research on this compound should focus on developing environmentally benign and efficient synthetic routes. This includes the use of renewable feedstocks and biocatalysts. For example, recent work has demonstrated the green synthesis of (R)-3-hydroxy-decanoic acid, a related hydroxy fatty acid, from cellulose-derived levoglucosenone. frontiersin.orgresearchgate.net Similar strategies could be explored for the synthesis of the 12-hydroxyoleate precursor.
Enzymatic synthesis using lipases is another promising green chemistry approach. Lipases can be used for the esterification of fatty acids with high specificity and under mild reaction conditions, reducing energy consumption and by-product formation. researchgate.netrsc.org Research into novel lipases and the optimization of reaction conditions, such as solvent composition, can lead to higher yields and more sustainable production processes for this compound and its derivatives. researchgate.net
Development of Novel Analytical Probes for in situ Studies
To study the dynamic behavior of this compound within living systems, the development of novel analytical probes is essential. Fluorescently labeled analogs of lipids are powerful tools for visualizing their localization and trafficking within cells. thermofisher.comrsc.org Future research could focus on synthesizing a fluorescently tagged version of this compound to track its uptake, distribution in organelles like lipid droplets, and metabolism in real-time. rsc.orgnih.gov
Beyond fluorescence microscopy, advanced mass spectrometry techniques are enabling more detailed structural analysis of complex lipids. A novel structural lipidomics approach using liquid chromatography/tandem mass spectrometry (LC-MS/MS) with electron-activated dissociation (EAD) has been developed for the in-depth structural elucidation of fatty acid esters of hydroxy fatty acids (FAHFAs). riken.jp Applying such sophisticated analytical methods to this compound would allow for the precise identification and quantification of its metabolites in situ.
Exploration of New Biotechnological Production Platforms and Organisms
Biotechnological production offers a sustainable alternative to chemical synthesis for many oleochemicals. cabidigitallibrary.orgresearchgate.net Future research should explore the potential of various microbial and plant-based platforms for the production of this compound. Genetically engineered microorganisms, such as yeasts (e.g., Yarrowia lipolytica) and bacteria, could be designed to produce the 12-hydroxyoleic acid precursor. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
